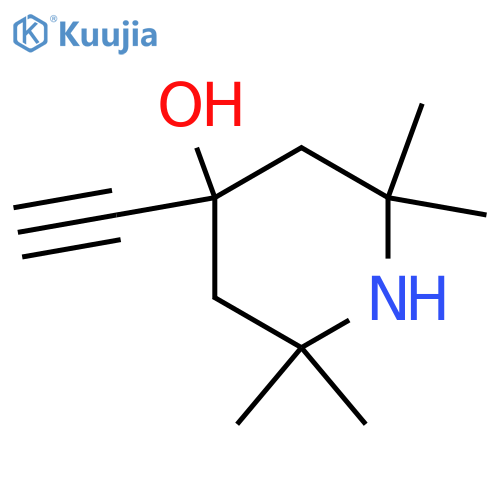

Cas no 53654-26-5 (4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol)

53654-26-5 structure

商品名:4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol

4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol 化学的及び物理的性質

名前と識別子

-

- 4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol

- HMS1607D19

- Oprea1_134067

- WKHGZAFSCCRZQJ-UHFFFAOYSA-N

- Oprea1_211498

- BBL012738

- Cambridge id 5115666

- 4-(1-Ethynyl)-2,2,6,6-tetramethyl-4-piperidinol

- NCGC00336752-01

- SR-01000391536

- AKOS000623060

- 4-Ethynyl-2,2,6,6-tetramethyl-4-piperidinol #

- SR-01000391536-1

- 53654-26-5

- SCHEMBL9727388

- 4-Ethynyl-2,2,6,6-tetramethyl-4-piperidinol

- 4-Piperidinol, 4-ethynyl-2,2,6,6-tetramethyl-

- STK745114

- AB01330518-02

- AE-848/30744036

- VS-03494

- EU-0000461

- 4-ethynyl-2,2,6,6-tetramethyl-piperidin-4-ol, AldrichCPR

-

- インチ: InChI=1S/C11H19NO/c1-6-11(13)7-9(2,3)12-10(4,5)8-11/h1,12-13H,7-8H2,2-5H3

- InChIKey: WKHGZAFSCCRZQJ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 181.146664230Da

- どういたいしつりょう: 181.146664230Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 32.3Ų

4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B126403-50mg |

4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol |

53654-26-5 | 50mg |

$ 185.00 | 2022-06-07 | ||

| TRC | B126403-100mg |

4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol |

53654-26-5 | 100mg |

$ 275.00 | 2022-06-07 | ||

| TRC | B126403-10mg |

4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol |

53654-26-5 | 10mg |

$ 50.00 | 2022-06-07 |

4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol 関連文献

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

53654-26-5 (4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol) 関連製品

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 857369-11-0(2-Oxoethanethioamide)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量